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Compound Name: Hexa-O-acetylmaltal
CAS No.: 67314-34-5
Cat. No.: B1333626
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Executive Summary

Hexa-O-acetylmaltal (also known as hexa-O-acetyl-D-maltal) is a pivotal disaccharide glycal
used extensively as a glycosyl donor in the synthesis of complex oligosaccharides and natural
products.[1][2][3] Its structure combines a reducing-end glucal moiety (1,5-anhydro-2-deoxy-D-
arabino-hex-1-enitol) linked via an

-(1$\to$4) glycosidic bond to a fully acetylated D-glucopyranose unit.[1]

This guide details the molecular architecture, spectroscopic signature, and synthetic logic of
hexa-O-acetylmaltal.[1] It is designed for researchers requiring a definitive structural reference
to support drug development and carbohydrate engineering workflows.[1]

Molecular Architecture

Chemical Identity[1]
¢ |[UPAC Name: 1,5-Anhydro-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-

-D-glucopyranosyl)-D-arabino-hex-1-enitol diacetate[1][2][4]
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CAS Number: 67314-34-5[1][2][3][4][5]

Molecular Formula:

[11[21[3][4][6]

Molecular Weight: 560.50 g/mol [1]

SMILES:CC(=0)OC[C@H]10=0)C=CO[C@@H]2COC(C)=0)=0)=0)[C@ @H]1OC(C)=0

Structural Connectivity & Stereochemistry

The molecule is a disaccharide enol ether. Its reactivity and physical properties are dictated by
two distinct ring systems:

e Ring A (Non-reducing end): A 2,3,4,6-tetra-O-acetyl-

-D-glucopyranosyl unit.[1][2][4][7] This ring adopts a rigid

chair conformation, maintaining the standard stereochemistry of D-glucose.[1] The anomeric
linkage is

, confirmed by the axial orientation of the glycosidic bond at C1".

e Ring B (Reducing end): A 3,6-di-O-acetyl-D-glucal unit.[1] Unlike the glucose chair, this ring
is distorted into a half-chair conformation (

or

) due to the planarity imposed by the C1=C2 double bond.[1] This enol ether functionality is
the site of "glycal assembly" reactions (e.g., electrophilic addition, Ferrier rearrangement).

Visualization of Connectivity

The following diagram illustrates the connectivity, highlighting the critical

-(1$\to$4) linkage and the reactive enol ether double bond.[1]
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Caption: Structural logic of Hexa-O-acetylmaltal, connecting the stable glucose chair (Ring A)
to the reactive glucal half-chair (Ring B).

Spectroscopic Characterization

Accurate identification of Hexa-O-acetylmaltal relies on distinguishing the vinyl protons of the
glucal ring from the anomeric proton of the glucose ring.

Proton NMR ( NMR) Signature

The spectrum is characterized by the deshielded enolic proton at C1 and the vinyl proton at C2.
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Position

Proton Type

Chemical
Shift (

» PpmM)

Multiplicity

Coupling (

» Hz)

Structural
Insight

H-1

Vinyl Ether

6.35 - 6.45

dd

Diagnostic of
glycal double
bond

(deshielded).

[1]

H-1'

Anomeric
(Ring A)

5.40 - 5.45

Confirms

-configuration
of the

glucose unit.

[1]

H-2

Vinyl

4.70 - 4.85

dd/ddd

Upfield from
H-1; typical
for C2 vinyl
protons.[1]

Allylic

5.30-5.40

Allylic
oxygenation
shifts this
downfield.[1]

-OAc

Acetyl
Methyls

2.00-2.15

6x Singlets

Six distinct or
overlapping
singlets
integrating to
18H.[1]

Carbon NMR ( NMR) Signature

e C-1 (Enol Carbon):

ppm.[1] The most downfield signal (excluding carbonyls).[1]
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e C-2 (Vinyl Carbon):
ppm.[1]
e C-1' (Anomeric Carbon):

ppm.[1]

e Carbonyls (C=0): Cluster at
ppm.[1]

Synthetic Origin & Protocol

Understanding the synthesis is crucial for troubleshooting impurities (e.g., unreacted bromide
or hydrolysis products).[1] The standard route utilizes the Fischer-Zach reduction of
acetobromomaltose.[1]

Synthetic Pathway Logic

o Peracetylation: Maltose is converted to
-maltose octaacetate.[1]
e Bromination: Treatment with HBr/AcOH generates acetobromomaltose (

-bromide, thermodynamically favored).[1]

¢ Reductive Elimination: Zinc dust in acetic acid effects a reductive elimination of the C1-
bromide and C2-acetate to form the C1=C2 double bond.[1]
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Caption: Step-wise synthesis of Hexa-O-acetylmaltal via the Fischer-Zach reduction method.

[1]

Detailed Experimental Protocol (Self-Validating)

Target: Synthesis of Hexa-O-acetylmaltal from Acetobromomaltose.

Reagents:

Acetobromomaltose (freshly prepared or commercial): 10.0 g[1]

Zinc dust (activated): 10.0 g[1]

Sodium acetate (anhydrous): 5.0 g[1][8]

Acetic acid / Water (1:1 v/v): 100 mL

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1333626/docs?utm_src=pdf-body-img#in-depth-technical-guide-structure-and-characterization-of-hexa-o-acetylmaltal-1
https://www.benchchem.com/product/b1333626/docs?utm_src=pdf-body#in-depth-technical-guide-structure-and-characterization-of-hexa-o-acetylmaltal-1
https://pubchem.ncbi.nlm.nih.gov/compound/Hexa-O-acetylmaltal
https://www.benchchem.com/product/b1333626/docs?utm_src=pdf-body#in-depth-technical-guide-structure-and-characterization-of-hexa-o-acetylmaltal-1
https://pubchem.ncbi.nlm.nih.gov/compound/Hexa-O-acetylmaltal
https://pubchem.ncbi.nlm.nih.gov/compound/Hexa-O-acetylmaltal
https://pubchem.ncbi.nlm.nih.gov/compound/Hexa-O-acetylmaltal
https://pubchem.ncbi.nlm.nih.gov/compound/Acetal
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333626?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Catalyst:
(1 mL of saturated solution)
Procedure:

e Activation: Suspend zinc dust in the acetic acid/water mixture at 0°C. Add the copper sulfate
solution to create a Zn-Cu couple (indicated by a color change to black/dark gray).

» Addition: Add sodium acetate, followed by the portion-wise addition of acetobromomaltose
over 30 minutes. Control Point: Maintain temperature < 5°C to prevent hydrolysis of the
bromide.

e Reaction: Stir vigorously for 2-3 hours at 0°C -> RT.
o Validation: Monitor by TLC (Silica gel, 1:1 EtOAc/Hexane).[1] The starting bromide (

) should disappear, replaced by the glycal (
, Stains brown with

/heat).[1]

o Workup: Filter off the zinc residues.[1] Dilute the filtrate with cold water (200 mL) and extract
with Dichloromethane (

mL).[1]

 Purification: Wash organic layer with saturated
(until neutral), water, and brine. Dry over
and concentrate in vacuo.

» Crystallization: Recrystallize from Ethanol/Hexane to yield white crystals.

Reactivity Profile

The structure of Hexa-O-acetylmaltal dictates its utility in "glycal assembly" strategies.[1]
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Ferrier Rearrangement

In the presence of a Lewis acid (

) and a nucleophile (ROH), the C3-acetoxy group is eliminated, forming an allylic oxocarbenium
ion.[1] The nucleophile attacks at C1, resulting in a 2,3-unsaturated glycoside (pseudoglycal).
[1] This preserves the disaccharide nature while activating the reducing end.

Epoxidation (Danishefsky)

Reaction with dimethyldioxirane (DMDO) yields the 1,2-anhydro sugar (epoxide).[1] This
intermediate allows for the synthesis of 2-deoxy-glycosides or 1,2-trans-glycosides via
nucleophilic ring opening.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Hexa-O-acetylmaltal
https://pubchem.ncbi.nlm.nih.gov/compound/Hexa-O-acetylmaltal
https://pubchem.ncbi.nlm.nih.gov/compound/Hexa-O-acetylmaltal
https://pubchem.ncbi.nlm.nih.gov/compound/Hexa-O-acetylmaltal
https://pubchem.ncbi.nlm.nih.gov/compound/Hexa-O-acetylmaltal
https://pubchem.ncbi.nlm.nih.gov/compound/Hexa-O-acetylmaltal
https://pubchem.ncbi.nlm.nih.gov/compound/Hexa-O-acetylmaltal
https://pubchem.ncbi.nlm.nih.gov/compound/Hexa-O-acetylmaltal
https://www.bioglyco.com/hexa-ioi-acetyl-maltal-purity-95-item-28242.html
https://www.researchgate.net/publication/380928322_Complex_Oligosaccharides_Synthesis-Challenges_and_Tactics
https://pubmed.ncbi.nlm.nih.gov/9173543/
https://www.researchgate.net/publication/247316862_The_Chemistry_of_Maltose
https://pubchem.ncbi.nlm.nih.gov/compound/Hexa-O-acetylmaltal
https://pubchem.ncbi.nlm.nih.gov/compound/Hexa-O-acetylmaltal
https://pubchem.ncbi.nlm.nih.gov/compound/Hexa-O-acetylmaltal
https://www.benchchem.com/product/b1333626/docs?utm_src=pdf-body#in-depth-technical-guide-structure-and-characterization-of-hexa-o-acetylmaltal-1
https://pubchem.ncbi.nlm.nih.gov/compound/2734747
https://pubchem.ncbi.nlm.nih.gov/compound/Hexa-O-acetylmaltal
https://www.benchchem.com/product/b1333626?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333626?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sources

¢ 1. Hexa-O-acetylmaltal | C24H32015 | CID 2734747 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. CAS 67314-34-5: Hexa-O-acetyl-maltal | CymitQuimica [cymitquimica.com]

¢ 3. Hexa-O-acetyl-maltal, Purity 295% - CD BioGlyco [bioglyco.com]

e 4. Hexa-O-acetylmaltal | C24H32015 | CID 2734747 - PubChem [pubchem.ncbi.nim.nih.gov]
e 5. HEXA-O-ACETYL-MALTAL CAS#: 67314-34-5 [amp.chemicalbook.com]

¢ 6. Hexa-O-acetylmaltal | C24H32015 | CID 2734747 - PubChem [pubchem.ncbi.nim.nih.gov]
e 7.synthose.com [synthose.com]

e 8. Acetal | C6H1402 | CID 7765 - PubChem [pubchem.ncbi.nlm.nih.gov]

e 9. researchgate.net [researchgate.net]

¢ 10. Engineering chemical reactivity on cell surfaces through oligosaccharide biosynthesis -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 11. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [In-Depth Technical Guide: Structure and
Characterization of Hexa-O-acetylmaltal[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333626/docs#in-depth-technical-guide-structure-
and-characterization-of-hexa-o-acetylmaltal-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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